molecular formula C8H6N2O2 B1321860 1H-Indazole-4-carboxylic Acid CAS No. 677306-38-6

1H-Indazole-4-carboxylic Acid

Cat. No.: B1321860
CAS No.: 677306-38-6
M. Wt: 162.15 g/mol
InChI Key: KGKZHHIUOZGUNP-UHFFFAOYSA-N
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Description

1H-Indazole-4-carboxylic acid is a heterocyclic aromatic organic compound that features an indazole ring fused with a carboxylic acid group at the fourth position

Biochemical Analysis

Biochemical Properties

1H-Indazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to form coordination polymers with transition metal ions, which exhibit unique magnetic and luminescence properties

Cellular Effects

This compound affects various types of cells and cellular processes. Studies have demonstrated its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, MTT assays performed on human embryonic kidney (HEK293) and mouse skin melanoma (B16-F10) cell lines indicated that cadmium-based coordination polymers of this compound exhibit dose-dependent toxicity on B16-F10 cells . This suggests that the compound can influence cell viability and proliferation, making it a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to coordinate with metal ions, forming complexes that can modulate the activity of various enzymes and proteins . These interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, the formation of coordination polymers with transition metal ions has been shown to exhibit interesting magnetic properties over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent toxicity, particularly in cancer cell lines . High doses of the compound can lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These findings are crucial for developing safe and effective treatments using this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s ability to form coordination polymers with transition metal ions suggests that it can modulate the activity of enzymes involved in these pathways . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Studies on the compound’s transport mechanisms are crucial for understanding its bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form coordination polymers with transition metal ions suggests that it can be targeted to specific cellular locations, influencing its activity and function . Understanding these localization mechanisms is essential for developing targeted therapies using this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These reactions typically occur under mild conditions and yield good to excellent results.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and solvent-free conditions are common practices to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

1H-Indazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Comparison with Similar Compounds

1H-Indazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKZHHIUOZGUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621137
Record name 1H-Indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677306-38-6
Record name 1H-Indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1H-Indazole-4-carboxylic acid interesting for building magnetic and luminescent materials?

A1: this compound (HL) possesses several characteristics that make it attractive for constructing coordination polymers with interesting magnetic and luminescent properties:

  • Coordination Sites: The molecule features both nitrogen atoms within the indazole ring and a carboxylic acid group, providing multiple coordination sites for metal ions. This allows for the formation of diverse structural motifs within the resulting coordination polymers [].
  • Planar Structure: The relatively planar structure of HL can facilitate close packing of molecules within the crystal lattice, potentially influencing magnetic interactions between metal centers [].
  • Chromophore: The conjugated system within the indazole ring can act as a chromophore, absorbing and emitting light in specific wavelengths. This property, combined with the influence of coordinated metal ions, can lead to interesting luminescent behavior [].

Q2: The research mentions a Cadmium-based coordination polymer exhibiting toxicity. Could you elaborate on this finding and its implications?

A: The study by [...] observed that among the tested metal-based coordination polymers, the Cadmium-based compound exhibited dose-dependent toxicity specifically on B16-F10 mouse skin melanoma cells []. This finding suggests that the toxicity is likely due to the release of Cadmium(II) ions, known for their cytotoxic effects. This highlights the importance of carefully considering the choice of metal ions in coordination polymer design, especially when targeting biomedical applications. While Cadmium's toxicity raises concerns, the research also showed that Zinc-based polymers, exhibiting luminescence, did not show toxicity against both cancerous and non-cancerous cell lines. This opens up exciting possibilities for exploring Zinc-based this compound coordination polymers for luminescent applications with potentially reduced toxicity profiles [].

A: While the provided research focuses on coordination polymers, a separate study [] investigates 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives for their anticancer, antiangiogenic, and antioxidant properties. While the specific details of the structure-activity relationship require further investigation, the presence of the 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid scaffold suggests its potential as a promising pharmacophore. Future studies should focus on systematically modifying substituents on this scaffold to understand their impact on biological activity and potentially optimize their efficacy for specific therapeutic applications.

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